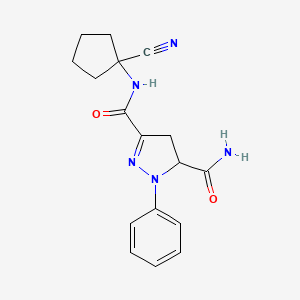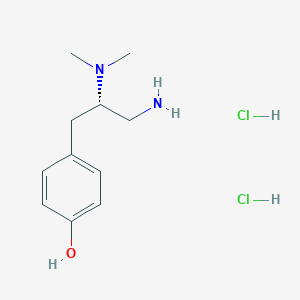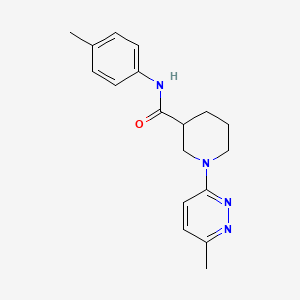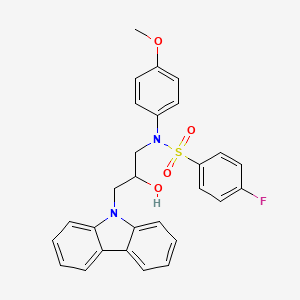
2-(4-Methoxyphenyl)-3,6,8-trimethylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Methoxyphenyl)-3,6,8-trimethylquinoline-4-carboxylic acid (MTPQC) is a synthetic organic compound belonging to the quinoline family. It has been studied for its potential use in a variety of scientific and medical applications, including drug synthesis, drug delivery, and cell biology. MTPQC is a versatile compound and has been used in numerous research studies to elucidate the mechanisms of action and biochemical and physiological effects of various drugs and compounds.
Scientific Research Applications
Synthesis and Structural Properties
A study focused on the synthesis of carboxyl functionalized 2-phenylquinoline derivatives, including "2-(4-methoxyphenyl)quinoline-4-carboxylic acid" (HL2). This compound was used to generate new cadmium complexes, characterized by elemental analysis, infrared spectra, and single-crystal X-ray diffraction. The research explored these complexes' fluorescent behavior and antibacterial activities against various bacteria, demonstrating the compound's potential in creating materials with specific optical and biological properties (Lei et al., 2014).
Antimicrobial Studies
Another study synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones, starting from a lead molecule related to the fluoroquinolone class. These compounds were evaluated for their antibacterial and antifungal activities, showcasing the importance of 2-(4-methoxyphenyl)-3,6,8-trimethylquinoline-4-carboxylic acid derivatives in developing new antimicrobial agents (Patel & Patel, 2010).
Fluorescent Labeling and Analysis
The compound "6-methoxy-4-quinolone" (an oxidation product derived from a related compound) was identified as a novel fluorophore with strong fluorescence in a wide pH range of aqueous media. Its characteristics, such as high stability against light and heat and strong fluorescence across a broad pH spectrum, make it an excellent candidate for biomedical analysis, highlighting the potential applications of related quinoline derivatives in fluorescent labeling and detection technologies (Hirano et al., 2004).
Antibacterial Activity
Research into the synthesis of certain 4-anilino-2-phenylquinoline derivatives, including those related to "this compound", has shown significant cytotoxicity against cancer cells, indicating the compound's potential in cancer research. This work underscores the importance of structural modifications in enhancing biological activity and targeting specific diseases (Zhao et al., 2005).
properties
IUPAC Name |
2-(4-methoxyphenyl)-3,6,8-trimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-11-9-12(2)18-16(10-11)17(20(22)23)13(3)19(21-18)14-5-7-15(24-4)8-6-14/h5-10H,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNCVLUZPPRZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)OC)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815762.png)

![4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2815766.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2815768.png)

![1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol](/img/structure/B2815770.png)


![tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2815774.png)



